1-Bromo-3-(bromomethyl)-2-methoxybenzene

概要

説明

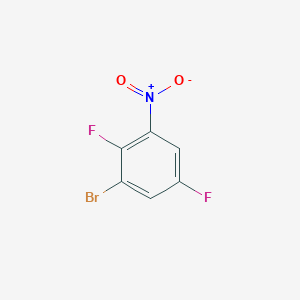

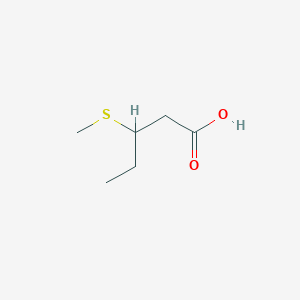

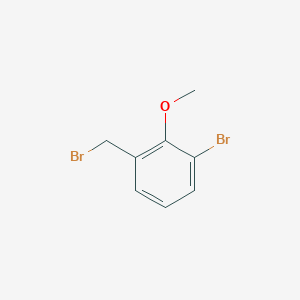

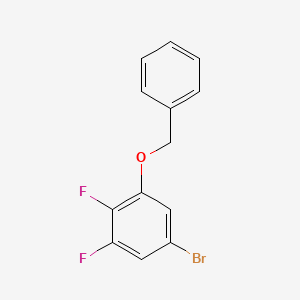

“1-Bromo-3-(bromomethyl)-2-methoxybenzene” is an organic compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms, with alternating single and double bonds. The compound has a bromine atom attached to the first carbon, a bromomethyl group (-CH2Br) attached to the third carbon, and a methoxy group (-OCH3) attached to the second carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and bromomethyl groups, and the methoxy group. The bromine and bromomethyl groups could potentially be introduced through a bromination reaction, while the methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromine, bromomethyl, and methoxy groups attached to the ring. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

This compound, like other brominated organic compounds, would likely undergo various types of chemical reactions, including nucleophilic substitution reactions and elimination reactions .科学的研究の応用

-

Electrochemical Bromofunctionalization of Alkenes

- Field : Organic & Biomolecular Chemistry .

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .

- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results : The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

-

Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals

- Field : Theoretical Chemistry .

- Application : This research investigates the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radicals .

- Method : The potential energy surfaces (PES) for the reaction were probed theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory . All the possible stationary and first-order saddle points along the reaction paths were verified by the vibrational analysis .

- Results : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH are investigated . The reaction enthalpies and energy barriers are determined .

- 1-Bromo-3-(bromomethyl)adamantane

- Field : Organic Chemistry .

- Application : This compound is a brominated derivative of adamantane, a type of hydrocarbon that is highly symmetrical and unusually stable . It’s used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the particular synthesis being performed .

-

Benzene, 1-bromo-3-methyl-

- Field : Physical Chemistry .

- Application : This compound is a brominated derivative of benzene, a type of hydrocarbon . It’s used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the particular synthesis being performed .

-

Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate

- Field : Analytical Chemistry .

- Application : This research investigates the determination of three potentially genotoxic impurities (PGIs), namely 1-bromo-3-chloropropane (BCP), 1-(4-nitrobenzyl)-1H-1,2,4-triazole (NBT), and 1-(bromomethyl)-4-nitrobenzene (BNB) in rizatriptan benzoate (RTB) using hyphenated techniques .

- Method : BCP was determined by GC–MS, while NBT and BNB were determined by LC–MS . These techniques have been selected based on the structural alerts (SAs), sensitivity, and stability of PGI under study .

- Results : The quantitation limit was found to be 15.0 ppm and the linearity ranged from 15.0 to 75.0 ppm for all the three methods . The correlation coefficient values were found to be 0.999 indicating the best fitness of the calibration curves . The recoveries ranged from 80 to 120% signifying the good accuracy of the developed methods .

-

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene

- Field : Organic Chemistry .

- Application : This compound is a brominated derivative of benzene, a type of hydrocarbon . It’s used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The results or outcomes obtained would also depend on the particular synthesis being performed .

Safety And Hazards

As with any chemical compound, handling “1-Bromo-3-(bromomethyl)-2-methoxybenzene” would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its exact physical and chemical properties .

将来の方向性

特性

IUPAC Name |

1-bromo-3-(bromomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASIRNBPZSWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274239 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

CAS RN |

1177558-47-2 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)